(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(2S)-2-(5-fluoro-2-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI Key |
QWJTVDZSNQZZKT-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methylbenzaldehyde and (S)-pyrrolidine.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde is reacted with (S)-pyrrolidine under reductive amination conditions to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride or lithium aluminum hydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the pyrrolidine ring or the aromatic ring.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions may result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine serves as a vital intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders. The presence of fluorine enhances the compound's stability and biological activity, making it a candidate for further investigation in medicinal chemistry.
Biological Activity
Research indicates that this compound exhibits potential biological activity as a ligand in biochemical assays. Its interactions with specific molecular targets can modulate enzyme activity or receptor functions, which is crucial for developing therapeutics aimed at various diseases . The unique arrangement of substituents on the phenyl ring may enhance binding affinity and selectivity towards certain biological targets, further supporting its role in drug design.
Organic Synthesis
This compound is utilized as an intermediate in organic synthesis, facilitating the creation of complex organic molecules. This application is particularly relevant in the development of novel compounds that exhibit desired pharmacological properties .
Biological Studies
In biological studies, this compound is employed to understand the interactions between chiral compounds and biological targets. Such studies are essential for elucidating the pharmacological profiles of new drug candidates and exploring structure-activity relationships (SAR) that inform future compound design .
Industrial Applications
Beyond its applications in medicinal chemistry and organic synthesis, this compound finds uses in the development of agrochemicals and other industrial products. Its chemical properties make it suitable for various applications within the chemical industry.
Case Studies
-
High Throughput Screening Campaign
A study reported the discovery of small molecule antagonists using compounds similar to this compound. The research highlighted how structural modifications influenced antagonist activity at specific receptors, demonstrating the importance of SAR in drug development . -
Pyrrolidine in Drug Discovery
A review discussed various bioactive molecules characterized by pyrrolidine rings, including those similar to this compound. It emphasized how different stereoisomers can lead to varied biological profiles, guiding medicinal chemists in designing new compounds with targeted activities against diseases .
Mechanism of Action
The mechanism of action of (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Substitution Patterns and Stereochemistry
The table below summarizes key structural and functional differences between (S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine and its analogs:
Structural and Functional Insights
Fluorine Position and Electronic Effects: The 5-fluoro substitution in the target compound contrasts with analogs like (S)-2-(4-fluorophenyl)pyrrolidine, where fluorine is para to the pyrrolidine attachment. The 3,5-difluorophenyl analog (similarity 0.98) introduces two electronegative groups, likely increasing hydrogen-bonding capacity and affecting solubility .
Methyl Group vs.
Enantiomeric Differences :
- The (R)-enantiomer of the target compound (CAS 1381929-21-0) highlights the importance of stereochemistry. For example, in , an (R)-2-(2,5-difluorophenyl)pyrrolidine derivative is used in a TRK inhibitor, suggesting enantiomer-specific activity in kinase targeting .
Comparison with Catalytic Pyrrolidines: Silyl-substituted pyrrolidines (e.g., (S)-2-(triphenylsilyl)pyrrolidine) demonstrate the role of bulky substituents in organocatalysis, where silicon’s electron-deficient nature facilitates hydrogen-bond-directed reactions . The target compound’s fluorophenyl group, while less electropositive, may still participate in weak non-covalent interactions critical for biological activity.
Research Findings and Implications
- Kinase Inhibition Potential: The TRK inhibitor in , which incorporates an (R)-2-(2,5-difluorophenyl)pyrrolidine moiety, suggests that fluorophenyl-pyrrolidine derivatives are viable scaffolds for kinase-targeted therapies. The target compound’s methyl group may optimize steric compatibility with kinase active sites .
- Metabolic Considerations: Fluorine’s metabolic stability (resistance to cytochrome P450 oxidation) could make the target compound more durable in vivo compared to non-fluorinated analogs .
- Synthetic Challenges : The enantioselective synthesis of such compounds, as described in , often requires chiral auxiliaries or catalysts, highlighting the complexity of producing high-purity (S)-enantiomers .
Biological Activity
(S)-2-(5-Fluoro-2-methylphenyl)pyrrolidine is a chiral compound notable for its unique structural features, including a pyrrolidine ring and a phenyl group with fluorine and methyl substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays.
Chemical Structure and Properties
The molecular formula of this compound is C12H14FN. The presence of the fluorine atom enhances the compound's stability and biological activity, while the methyl group influences steric effects and reactivity. The unique arrangement of substituents on the phenyl ring may enhance binding affinity and selectivity towards biological targets, making it a candidate for further pharmacological exploration.
The mechanism of action for this compound involves its interaction with specific enzymes or receptors. Research indicates that the fluorine atom may enhance binding affinity, leading to modulation of target activities. Interaction studies are crucial for elucidating its pharmacological profile and potential therapeutic uses.
Biological Activity
1. Ligand Binding and Enzyme Modulation
- This compound has been shown to act as a ligand in various biochemical assays, modulating enzyme activity or receptor functions. Its interaction with specific molecular targets can influence physiological processes, making it a valuable compound in drug discovery.
2. Antimicrobial Activity
- Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial properties. Although specific data on this compound's antimicrobial activity is limited, similar compounds have shown efficacy against various bacterial strains, indicating potential for this compound as well .
Table 1: Comparison of Biological Activities of Pyrrolidine Derivatives
| Compound Name | Activity Type | MIC Values (µM) | Target Organisms |
|---|---|---|---|
| 1,2-Dipyrrolidino-1,4-dibromobenzene | Antibacterial | 4.69 - 22.9 | S. aureus, E. coli |
| 2,4,6-Tripyrrolidinochlorobenzene | Antifungal | 16.69 - 78.23 | C. albicans |
| This compound | Potential ligand | Not yet determined | Various biochemical targets |
Research Insights
A study conducted on related pyrrolidine derivatives indicated that modifications to the structure can significantly impact biological activity. For example, small changes in substituent groups led to shifts from antagonist to agonist activity in related compounds . This highlights the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of this compound.
Pharmacokinetics and Metabolism
Pharmacokinetic evaluations suggest that similar pyrrolidine compounds exhibit high clearance rates in both human and rat microsomes, indicating rapid metabolism which may limit their effectiveness for oral administration . Understanding the metabolic pathways is essential for assessing the viability of this compound as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
